molecular formula C28H19N3O3 B5469965 benzyl 3-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzoate

benzyl 3-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzoate

Cat. No.: B5469965
M. Wt: 445.5 g/mol
InChI Key: OMMICWUCVGNLML-JWGURIENSA-N
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Description

Benzyl 3-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzoate is a complex organic compound that features a benzimidazole moiety, a furan ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzoate typically involves multiple steps. One common approach is the condensation of benzimidazole derivatives with furan-2-carbaldehyde, followed by esterification with benzyl benzoate. The reaction conditions often require the use of catalysts such as piperidine or pyridine and solvents like ethanol or dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

    Substitution: Lewis acids like aluminum chloride (AlCl3) are used to facilitate electrophilic substitution.

Major Products

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Introduction of various substituents on the furan ring.

Scientific Research Applications

Chemistry

In chemistry, benzyl 3-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The benzimidazole moiety is known for its antimicrobial and anticancer properties, making this compound a candidate for further investigation in these areas.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the benzimidazole ring suggests possible applications in the treatment of infections and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its complex structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of benzyl 3-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzoate involves its interaction with various molecular targets. The benzimidazole moiety can mimic the structure of DNA bases, allowing it to intercalate into DNA and disrupt cellular processes. Additionally, the cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The furan ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and are used as antiparasitic agents.

    Furan derivatives: Compounds such as furfural and furan-2-carboxylic acid are structurally related and used in various chemical applications.

    Benzoate esters: Compounds like methyl benzoate and ethyl benzoate are commonly used as flavoring agents and solvents.

Uniqueness

Benzyl 3-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzoate is unique due to its combination of a benzimidazole moiety, a furan ring, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds. The presence of the cyano group adds further reactivity, making this compound a versatile building block for various applications.

Properties

IUPAC Name

benzyl 3-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3O3/c29-17-22(27-30-24-11-4-5-12-25(24)31-27)16-23-13-14-26(34-23)20-9-6-10-21(15-20)28(32)33-18-19-7-2-1-3-8-19/h1-16H,18H2,(H,30,31)/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMICWUCVGNLML-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C(C#N)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)C3=CC=C(O3)/C=C(/C#N)\C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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